2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a quinazolinone moiety and a dimethylphenoxy group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
Introduction of the Dimethylphenoxy Group: The final step involves the etherification of the quinazolinone-acetamide intermediate with 2,6-dimethylphenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or quinazolinone moieties.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl functionalities, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide would depend on its specific biological target. Generally, compounds with quinazolinone structures can interact with various enzymes or receptors, modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydroquinazolinyl)acetamide: A closely related compound with similar structural features.
Quinazolinone Derivatives: A broad class of compounds with diverse biological activities.
Phenoxyacetamides: Compounds with phenoxy and acetamide functionalities.
Uniqueness
The uniqueness of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-5-7-12(2)16(11)25-10-15(22)20-21-17(23)13-8-3-4-9-14(13)19-18(21)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZVVLMAGRZCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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